4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Overview
Description
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is an organic compound characterized by the presence of a bicyclic structure fused with a butanoic acid moiety. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid typically involves the reaction of bicyclo[2.2.1]hept-2-ene with maleic anhydride under controlled conditions. The reaction proceeds through a Diels-Alder cycloaddition, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bicyclic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated or halogenated bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Uniqueness
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is unique due to its specific combination of a bicyclic ring system with an oxobutanoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-10(13)3-4-11(14)15-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHQOQJMVNMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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